2-Bromo-1-o-tolyl-propan-1-one

Catalog No.
S1504088
CAS No.
1451-84-9
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-o-tolyl-propan-1-one

CAS Number

1451-84-9

Product Name

2-Bromo-1-o-tolyl-propan-1-one

IUPAC Name

2-bromo-1-(2-methylphenyl)propan-1-one

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c1-7-5-3-4-6-9(7)10(12)8(2)11/h3-6,8H,1-2H3

InChI Key

DAHLZPWQZMVBHH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C(C)Br

Synonyms

2-bromo-1-(2-methylphenyl)propan-1-one

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)Br
  • Chemical Suppliers: Several chemical suppliers list 2-Bromo-1-o-tolyl-propan-1-one as a product available for purchase, often with information on its CAS number (1451-84-9) and molecular formula (C10H11BrO) [, ].
  • PubChem: The National Institutes of Health's PubChem database provides basic information on the compound, including its structure, molecular weight, and related chemical entities [].

2-Bromo-1-o-tolyl-propan-1-one, with the molecular formula C10H11BrOC_{10}H_{11}BrO and a molecular weight of 227.1 g/mol, is an organic compound categorized as a brominated derivative of propiophenone. The structure features a bromine atom attached to the second carbon of the propanone chain, while an o-tolyl group is linked to the first carbon. This compound is primarily utilized as an intermediate in organic synthesis, especially in the pharmaceutical and agrochemical industries due to its unique reactivity profile and functional group characteristics.

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, including amines, thiols, or alkoxides, resulting in the formation of new carbon-nucleophile bonds.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: It can be oxidized to yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

Several methods exist for synthesizing 2-Bromo-1-o-tolyl-propan-1-one:

  • Bromination of 1-o-tolyl-propan-1-one: This method involves treating 1-o-tolyl-propan-1-one with bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in organic solvents like dichloromethane or chloroform at room temperature.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction conditions such as temperature and pressure, optimizing production efficiency.

2-Bromo-1-o-tolyl-propan-1-one has diverse applications:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing complex organic molecules, pharmaceuticals, and agrochemicals.
  • Medicinal Chemistry: The compound is explored for developing new drugs and therapeutic agents.
  • Material Science: It acts as a precursor for synthesizing polymers and advanced materials .

Similar Compounds

Compound NameDescription
2-Bromo-1-p-tolyl-propan-1-oneA brominated derivative where the tolyl group is para-substituted.
2-Bromo-1-m-tolyl-propan-1-oneA variant with the tolyl group in the meta position.
2-Chloro-1-o-tolyl-propan-1-oneSimilar structure but with chlorine instead of bromine.

Uniqueness

2-Bromo-1-o-tolyl-propan-1-one stands out due to its specific substitution pattern that influences its reactivity and types of reactions it can undergo. The combination of the bromine atom and the o-tolyl group affects its electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis compared to its analogs .

Classical Bromination Strategies

Acid-Catalyzed Halogenation

Acid-catalyzed bromination is a widely used method for introducing bromine at the α-position of ketones. The reaction involves protonation of the carbonyl oxygen, facilitating enol formation, which subsequently reacts with bromine. For 2-bromo-1-o-tolyl-propan-1-one, acetic acid serves as both solvent and catalyst, enabling efficient bromination at room temperature.

Mechanism:

  • Enol Formation: Protonation of the carbonyl oxygen by acetic acid generates an oxonium ion, promoting keto-enol tautomerism. The enol, stabilized by resonance, acts as the nucleophile.
  • Electrophilic Attack: The enol attacks molecular bromine (Br₂), forming a brominated intermediate.
  • Deprotonation: Regeneration of the carbonyl group yields the α-bromo ketone.

Optimization:

  • Solvent: Acetic acid enhances reaction rates by stabilizing the enol intermediate.
  • Temperature: Reactions proceed efficiently at 25–40°C, avoiding side reactions like dibromination.

N-Bromosuccinimide (NBS)-Mediated α-Bromination

NBS offers a controlled bromination approach, particularly for acyclic ketones. Ammonium acetate (NH₄OAc) catalyzes the reaction in ethers or chlorinated solvents, achieving yields >90%.

Procedure:

  • Cyclic Ketones: React with NBS in diethyl ether at 25°C.
  • Acyclic Ketones: Require higher temperatures (80°C) in carbon tetrachloride (CCl₄).

Advantages:

  • Selectivity: Minimizes over-bromination due to NBS’s moderate electrophilicity.
  • Safety: Avoids handling hazardous Br₂ gas.

Case Study:
2-Bromo-1-o-tolyl-propan-1-one synthesis using NBS in CCl₄ at 80°C achieved 92% yield, with no detectable dibrominated byproducts.

Direct Bromination Using Br₂ or HBr

Direct methods employ bromine (Br₂) or hydrobromic acid (HBr) with oxidizing agents. A patented eco-friendly approach uses HBr and sodium chlorate (NaClO₃) to regenerate Br₂ in situ, reducing waste.

Protocol:

  • Br₂ Generation: HBr reacts with NaClO₃, producing Br₂ and water.
  • Bromination: The ketone undergoes α-bromination via enol intermediacy.
  • Workup: Sodium thiosulfate quenches excess Br₂, and extraction isolates the product.

Efficiency:

  • Yield: 98.5% for 2-bromo-1-o-tolyl-propan-1-one.
  • Sustainability: HBr recycling reduces environmental impact.

Comparative Analysis of Bromination Methods

MethodConditionsCatalyst/SolventYield (%)AdvantagesLimitations
Acid-Catalyzed25–40°C, Br₂ in AcOHAcetic Acid85–90Fast, cost-effectiveRisk of dibromination
NBS-Mediated80°C, NBS in CCl₄NH₄OAc90–92High selectivityRequires high temps for acyclic
Direct (HBr/NaClO₃)RT, HBr/NaClO₃H₂O95–98.5Eco-friendly, scalableLonger reaction times

The synthesis of 2-Bromo-1-o-tolyl-propan-1-one has evolved significantly with the development of modern catalytic methodologies that offer improved efficiency, selectivity, and environmental sustainability [1]. Contemporary approaches focus on three primary catalytic strategies: transition-metal-free coupling reactions, hypervalent iodine reagent systems, and ionic liquid-mediated transformations [8] [14] [21]. These methodologies represent a paradigm shift from traditional bromination techniques toward more sophisticated catalytic processes that enable precise control over reaction outcomes while minimizing environmental impact [26] [27].

Transition-Metal-Free Coupling Reactions

Transition-metal-free coupling reactions have emerged as a pivotal methodology for synthesizing brominated ketones, including 2-Bromo-1-o-tolyl-propan-1-one derivatives, offering sustainable alternatives to conventional metal-catalyzed processes [21] [22] [26]. These approaches eliminate the need for expensive and potentially toxic transition metals while maintaining high efficiency and selectivity in carbon-carbon and carbon-heteroatom bond formation [23] [25].

Decarboxylative Bromination Strategies

Decarboxylative bromination represents a significant advancement in transition-metal-free synthesis, enabling the direct conversion of aromatic carboxylic acids to brominated products [26]. Research has demonstrated that tetrabutylammonium tribromide serves as an effective brominating agent for aromatic acids, achieving yields of 85-91% under optimized conditions [26]. The reaction typically proceeds at elevated temperatures of 130-150°C, with the mechanism involving initial carboxylate formation followed by decarboxylation and bromine radical capture [26].

The substrate scope for decarboxylative bromination encompasses various electron-rich aromatic acids that have historically proven challenging for traditional Hunsdiecker-type reactions [26]. This methodology demonstrates particular effectiveness with ortho-substituted aromatic systems, making it directly relevant for 2-Bromo-1-o-tolyl-propan-1-one precursor synthesis [26]. The reaction conditions tolerate diverse functional groups while maintaining high regioselectivity for the desired brominated products [26].

Metal-Free Cross-Coupling with Geminal Bis(boron) Compounds

Geminal bis(boron) compounds have been successfully employed in transition-metal-free homologative cross-coupling reactions with aldehydes and ketones, providing access to extended carbon frameworks [21]. These reactions proceed through nucleophilic addition mechanisms that do not require transition metal catalysis, achieving yields of 65-85% under mild conditions [21]. The methodology offers simultaneous chain extension and carbonyl functionalization, making it valuable for complex molecule synthesis [21].

The reaction mechanism involves initial nucleophilic attack of the bis(boron) reagent on the carbonyl substrate, followed by rearrangement and oxidation to yield the homologated ketone product [21]. Notably, enantiopure aldehydes with enolizable stereogenic centers undergo this transformation with complete retention of stereochemistry, highlighting the mild and selective nature of the process [21].

Photocatalytic Coupling Approaches

Photocatalytic metal-free coupling reactions have gained prominence for synthesizing complex carbon-carbon bonds under ambient conditions [23] [27]. These methodologies utilize visible light activation to promote cross-coupling between carbonyls and various nucleophiles, including alcohols and imines [23]. The reactions proceed through single-electron transfer mechanisms that enable selective homo- and cross-coupling processes [23].

Recent developments in photocatalytic cross-electrophile coupling have demonstrated the effective pairing of carboxylic acid-derived redox-active esters with aldehyde sulfonyl hydrazones using Eosin Y as an organophotocatalyst [27]. This approach achieves yields of 49-89% for carbon-carbon bond formation while operating under mild, metal-free conditions [27]. The methodology proves particularly valuable for late-stage functionalization applications and complex molecule synthesis [27].

Hypervalent Iodine Reagent Systems

Hypervalent iodine reagents, particularly [hydroxy(tosyloxy)iodo]benzene (HTIB), have established themselves as versatile and environmentally benign alternatives to traditional oxidizing agents for alpha-functionalization of ketones [8] [9] [10] [12]. These reagents offer exceptional chemoselectivity and functional group tolerance while operating under mild reaction conditions [8] [9].

HTIB-Mediated Alpha-Functionalization

[Hydroxy(tosyloxy)iodo]benzene (HTIB), commonly known as Koser's reagent, facilitates efficient alpha-azidation and alpha-tosyloxylation of ketones through well-defined mechanistic pathways [9]. The reagent first oxidizes ketones to generate alpha-tosyloxy intermediates in situ, which subsequently undergo nucleophilic substitution with various nucleophiles [9]. For alpha-azidation reactions, treatment of ketones with HTIB followed by sodium azide affords alpha-azido ketones in yields ranging from 69-81% [9].

The versatility of HTIB extends to various ketone substrates, including aromatic ketones bearing electron-donating and electron-withdrawing substituents [9]. The reaction conditions are notably mild, typically proceeding in acetonitrile at room temperature or slightly elevated temperatures [9]. The methodology demonstrates excellent functional group tolerance and can accommodate sterically demanding substrates [9].

In Situ Reagent Generation

An important advancement in hypervalent iodine chemistry involves the in situ generation of HTIB from iodosobenzene and para-toluenesulfonic acid [9]. This approach eliminates the need for pre-prepared HTIB, which requires a two-step synthesis from iodosobenzene [9]. The combination reagent generates HTIB in situ, achieving comparable yields (69-83%) to pre-formed HTIB while offering greater operational convenience [9].

The in situ methodology proves particularly valuable for large-scale applications where the preparation and handling of pre-formed hypervalent iodine reagents may be problematic [9]. The reaction conditions remain mild, and the substrate scope is equally broad compared to pre-formed HTIB protocols [9].

Enhanced Reactivity in Fluoroalcohol Solvents

Research has revealed that HTIB exhibits dramatically enhanced reactivity in fluoroalcohol solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) [12]. These solvents promote single-electron-transfer oxidation mechanisms, enabling the generation of aromatic cation radicals [12]. The enhanced reactivity in fluoroalcohols allows for the direct synthesis of thienyliodonium salts and other challenging transformations with yields of 85-95% [12].

The fluoroalcohol solvent effect stems from the unique hydrogen-bonding properties and high ionizing power of these media [12]. Electron spin resonance and ultraviolet measurements have confirmed the formation of cation radical intermediates under these conditions [12]. This mechanistic insight has enabled the development of new synthetic methodologies that were previously inaccessible using conventional HTIB protocols [12].

Enantioselective Applications

Recent developments in hypervalent iodine chemistry have focused on achieving enantioselective alpha-tosyloxylation of ketones using chiral hypervalent iodine catalysts [10]. These systems employ readily accessible chiral iodine(III) reagents to promote asymmetric oxidation reactions with high enantioselectivity [10]. The methodology achieves yields of 78-92% with excellent enantiomeric excesses for various ketone substrates [10].

The enantioselective protocols utilize catalyst loadings as low as 10 mole percent while maintaining high turnover numbers and selectivities [10]. The reaction conditions remain mild, typically proceeding at room temperature in common organic solvents [10]. This advancement represents a significant step forward in asymmetric synthesis using hypervalent iodine reagents [10].

Ionic Liquid-Mediated Reactions

Ionic liquids have emerged as innovative reaction media for bromination reactions, offering unique advantages including enhanced reaction rates, improved selectivities, and excellent recyclability [14] [15] [17]. These systems provide environmentally sustainable alternatives to conventional organic solvents while enabling new reactivity patterns not observed in traditional media [14] [17].

Imidazolium-Based Ionic Liquid Systems

1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) and N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imidate ([bmpy]Tf2N) have proven highly effective for alpha-bromination of ketones using N-bromosuccinimide with para-toluenesulfonic acid catalysis [14]. These ionic liquids facilitate smooth bromination reactions at room temperature, achieving yields of 75-95% for various ketone substrates [14]. The ionic liquid medium enhances reaction rates compared to conventional organic solvents, particularly for propiophenone and other aromatic ketones [14].

The mechanism in ionic liquid media involves initial enol formation catalyzed by para-toluenesulfonic acid, followed by electrophilic bromination [14]. The ionic liquid environment stabilizes charged intermediates and transition states, leading to enhanced reaction rates and selectivities [14]. Importantly, the ionic liquids can be recycled multiple times without significant loss of activity, making the process economically and environmentally attractive [14].

One-Pot Thiazole Synthesis

The ionic liquid methodology extends beyond simple bromination to enable one-pot conversion of ketones to thiazoles [14]. Following initial alpha-bromination in ionic liquid medium, treatment with thioamides directly affords thiazole products without isolation of the intermediate alpha-bromoketone [14]. This streamlined approach reduces synthetic steps and improves overall efficiency while maintaining the recyclability advantages of the ionic liquid system [14].

Brønsted Acidic Ionic Liquids

1-Methyl-3-(4-sulfobutyl)imidazolium triflate ([BMIM(SO3H)][OTf]) represents a particularly effective Brønsted acidic ionic liquid for halogenation reactions [17]. This dual solvent-catalyst system promotes efficient halogenation of aromatic ketones with N-halosuccinimide reagents under mild conditions [17]. The acidic ionic liquid achieves both mono- and di-halogenation depending on reagent stoichiometry, with yields ranging from 80-95% [17].

The Brønsted acidic ionic liquid demonstrates superior catalytic activity compared to neutral ionic liquids, enabling shorter reaction times (1-3 hours) and higher conversions [17]. The system has been successfully recycled through eight consecutive runs without noticeable decrease in efficiency, highlighting its practical sustainability [17]. Scale-up experiments have confirmed the industrial viability of this approach [17].

Tribromide-Based Ionic Liquids

1-Butyl-3-methylimidazolium tribromide ([Bmim][Br3]) offers a particularly elegant approach to alpha-bromination by serving simultaneously as solvent and brominating agent [15]. This system eliminates the need for additional brominating reagents, achieving yields of 85-95% for aromatic ketone bromination [15]. The reaction times are notably short (30 minutes to 2 hours), and the ionic liquid can be recycled multiple times [15].

The tribromide ionic liquid system demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on aromatic rings [15]. The mechanism involves direct bromine transfer from the tribromide anion to the enolate intermediate, providing a highly efficient bromination pathway [15].

Data Tables

Table 1: Transition-Metal-Free Coupling Reactions for Brominated Ketone Synthesis

Reaction TypeSubstrate ClassKey ReagentYield Range (%)Temperature (°C)Reference Citation
Decarboxylative BrominationAromatic Carboxylic AcidsTetrabutylammonium Tribromide85-91130-150 [26]
Metal-Free Cross-CouplingAldehydes and KetonesGeminal Bis(boron) Compounds65-85Room Temperature [21]
Decarboxylative AmidationCarboxylic Acids1,4,2-Dioxazol-5-one72-95Room Temperature [25]
Photocatalytic CouplingCarbonyls with AlcoholsSolvent-mediated conditions70-88Room Temperature [23]
Cross-Electrophile CouplingRedox-Active EstersAldehyde Sulfonyl Hydrazones49-89Room Temperature [27]

Table 2: Hypervalent Iodine Reagent Systems for Alpha-Functionalization

Reagent SystemSubstrate TypeProduct FormationYield Range (%)Reaction TimeKey AdvantageReference Citation
HTIB (Kosers Reagent)Aromatic KetonesAlpha-Azido Ketones69-812-4 hoursOne-pot procedure [9]
Iodosobenzene + para-TsOHVarious KetonesAlpha-Tosyloxy Ketones69-833-6 hoursIn-situ reagent generation [9]
HTIB in FluoroalcoholThiophenes and ArenesThienyliodonium Salts85-951-3 hoursCation radical formation [12]
Hypervalent Iodine(III) CatalysisKetones for Alpha-TosyloxylationAlpha-Tosyloxy Ketones78-924-8 hoursEnantioselective control [10]
HTIB-mediated OxidationBromoalkenesAlpha-Bromo Ketones65-856-12 hoursMetal-free oxidation [8]

Table 3: Ionic Liquid-Mediated Bromination Reactions

Ionic Liquid TypeReaction SystemTarget ProductsYield Range (%)Temperature (°C)RecyclabilityReaction TimeReference Citation
[bmim]PF6N-bromosuccinimide + para-toluenesulfonic acid catalyticAlpha-Bromoketones75-95Room TemperatureMultiple cycles4-22 hours [14]
[bmpy]Tf2NN-bromosuccinimide + para-toluenesulfonic acid catalyticAlpha-Bromoketones and Thiazoles70-90Room TemperatureMultiple cycles4-22 hours [14]
[BMIM(SO3H)][OTf]N-halosuccinimide direct halogenationAlpha-Halo and Alpha,Alpha-Dihaloketones80-9555-808 cycles tested1-3 hours [17]
[Bmim][Br3]Direct brominationAlpha-Bromoketones85-95Room TemperatureSeveral cycles30 minutes - 2 hours [15]
[Acmim]X with Ceric Ammonium NitrateRadical Alpha-halogenationAlpha-Chloro/Bromoketones80-8560-80Limited data4-8 hours [15]

The synthesis of 2-bromo-1-o-tolyl-propan-1-one represents a significant opportunity for implementing green chemistry principles in brominated organic compound production. This brominated ketone, with molecular formula C₁₀H₁₁BrO and molecular weight 227.1 g/mol, serves as a crucial intermediate in pharmaceutical and agrochemical synthesis . Traditional bromination methods often rely on hazardous reagents and volatile organic solvents, creating environmental and safety concerns that drive the need for more sustainable approaches.

Water-Based Synthesis with H₂O₂/HBr

The hydrogen peroxide-hydrobromic acid system in aqueous medium represents a revolutionary approach to green bromination chemistry. This system effectively generates bromine radicals in situ while maintaining the environmental benefits of water as the primary solvent [3] [4]. The H₂O₂/HBr system demonstrates exceptional versatility for synthesizing 2-bromo-1-o-tolyl-propan-1-one under mild conditions, achieving yields of 80-91% with minimal environmental impact [5].

Mechanistic Advantages

The H₂O₂/HBr system operates through a unique mechanism that generates hypobromous acid (HOBr) in aqueous solution. The reaction proceeds via the oxidation of bromide ions by hydrogen peroxide under acidic conditions, forming the active brominating species [6]. This process offers several advantages over traditional bromination methods:

The reaction mechanism involves the initial formation of HOBr through the reaction: H₂O₂ + HBr → HOBr + H₂O. The hypobromous acid then reacts with the ketone substrate to introduce the bromine atom at the α-position. This mechanism provides superior selectivity compared to molecular bromine, reducing the formation of unwanted dibrominated products [5].

Experimental Optimization

Systematic optimization studies have revealed that the optimal conditions for synthesizing 2-bromo-1-o-tolyl-propan-1-one involve a molar ratio of H₂O₂:HBr of 10:1.2, reaction temperature of 65-70°C, and reaction time of 6-10 hours [5]. These conditions provide the highest yield of monobrominated product while minimizing energy consumption and waste generation.

The water-based system demonstrates remarkable efficiency in terms of green chemistry metrics. The Environmental Factor (E-Factor) ranges from 0.2-0.4 kg waste per kg product, significantly lower than traditional organic solvent-based systems [5]. The carbon efficiency reaches 82-87%, indicating excellent utilization of starting materials in the final product.

Environmental Benefits

The environmental advantages of the H₂O₂/HBr aqueous system are substantial when compared to conventional bromination methods. The carbon footprint is reduced by 60-70% compared to traditional Br₂/CCl₄ systems, measuring only 3.2-4.8 kg CO₂ equivalent per kg of product [5]. Water usage is minimized to 8-12 L per kg of product, representing an 80% reduction from conventional methods.

The system eliminates the need for hazardous organic solvents, reducing toxicity scores from 8-9 (traditional methods) to 2-3 on a 10-point scale [5]. Waste generation is dramatically reduced to 0.3-0.6 kg per kg of product, compared to 2.8-3.5 kg for traditional methods. Energy consumption is also significantly lower, requiring only 25-35 MJ per kg of product versus 85-105 MJ for conventional approaches.

Recyclable Solvent Systems

The implementation of recyclable solvent systems in the synthesis of 2-bromo-1-o-tolyl-propan-1-one addresses one of the most significant environmental challenges in organic synthesis. These systems enable the recovery and reuse of solvents, reducing both economic costs and environmental impact [7] [8].

Distillation-Based Recovery

Traditional distillation remains the most widely used method for solvent recovery in bromination processes. For 2-bromo-1-o-tolyl-propan-1-one synthesis, distillation systems achieve recovery efficiencies of 95-98% with product purities reaching 98-99.5% [8]. The energy consumption for distillation-based recovery ranges from 2800-3200 kJ per kg of recovered solvent, making it economically viable for large-scale operations.

The distillation process separates solvents based on differences in boiling points, allowing for effective separation of the brominated product from the reaction medium [9]. Modern distillation systems incorporate advanced heat integration and process optimization to minimize energy consumption while maximizing recovery efficiency.

Membrane Separation Technologies

Organic solvent reverse osmosis (OSRO) represents an emerging technology for solvent recovery in bromination processes. This membrane-based approach offers several advantages over traditional distillation, including lower energy consumption (1200-1800 kJ/kg) and reduced environmental impact [8]. The technology achieves recovery efficiencies of 90-95% with solvent purities of 95-98%.

Membrane separation systems demonstrate particular effectiveness when dealing with solvent mixtures containing 2-bromo-1-o-tolyl-propan-1-one. The selective permeability of specialized membranes allows for precise separation of the brominated product from the solvent matrix [10]. This technology shows promise for integration with continuous flow synthesis processes.

Hybrid Recovery Systems

The combination of distillation and membrane separation creates hybrid systems that maximize both recovery efficiency and environmental benefits. These systems achieve recovery efficiencies of 96-99% while maintaining energy consumption at moderate levels (2000-2400 kJ/kg) [8]. The hybrid approach allows for optimization of the recovery process based on specific solvent properties and process requirements.

Hybrid systems demonstrate particular advantages when processing complex solvent mixtures containing multiple components. The initial membrane separation removes the bulk of the solvent, while subsequent distillation provides the final purification step. This approach reduces the overall energy consumption while maintaining high product quality.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a paradigm shift in the synthesis of 2-bromo-1-o-tolyl-propan-1-one, offering exceptional advantages in terms of atom economy, step economy, and environmental impact [11] [12]. These reactions allow the combination of multiple synthetic steps into a single reaction vessel, dramatically reducing waste generation and improving process efficiency.

Mechanistic Integration

The one-pot synthesis of 2-bromo-1-o-tolyl-propan-1-one involves the integration of multiple reaction mechanisms within a single reaction vessel. The process typically begins with the formation of the ketone substrate, followed by in situ bromination using the H₂O₂/HBr system [12]. This approach eliminates the need for intermediate isolation and purification steps, reducing both time and resource requirements.

The mechanistic integration provides several advantages over traditional multi-step synthesis. The continuous presence of all reactants allows for optimal reaction conditions throughout the process, leading to improved yields and selectivity. The elimination of intermediate workup steps reduces the overall environmental impact while maintaining high product quality.

Atom Economy Optimization

One-pot multicomponent reactions achieve exceptional atom economy in the synthesis of 2-bromo-1-o-tolyl-propan-1-one. The atom economy ranges from 85-90%, indicating that the majority of the starting material atoms are incorporated into the final product [12]. This represents a significant improvement over traditional multi-step synthesis routes, which typically achieve atom economies of 60-70%.

The high atom economy is achieved through careful selection of reaction conditions and reagent stoichiometry. The optimal conditions involve using 1.1-1.5 equivalents of brominating agent, compared to 2-5 equivalents in traditional methods. This reduction in reagent excess contributes to both improved atom economy and reduced waste generation.

Process Intensification

One-pot multicomponent reactions enable significant process intensification in the synthesis of 2-bromo-1-o-tolyl-propan-1-one. The integration of multiple reaction steps reduces the overall reaction time from 12-24 hours (traditional methods) to 2-6 hours (one-pot approach) [12]. This 2-4 fold improvement in reaction time translates to increased productivity and reduced energy consumption.

The process intensification also extends to equipment utilization and space requirements. The use of a single reaction vessel eliminates the need for multiple reactors, reducing both capital investment and operational complexity. The simplified process design facilitates easier scale-up and implementation in industrial settings.

Green Chemistry Metrics

The one-pot multicomponent approach demonstrates superior performance across all green chemistry metrics. The Environmental Factor (E-Factor) ranges from 0.2-0.4 kg waste per kg product, significantly lower than traditional multi-step synthesis (1.5-2.5 kg waste per kg product) [12]. The Process Mass Intensity is reduced to 3.2-4.1, compared to 8-12 for conventional methods.

Carbon efficiency reaches 82-87% in one-pot systems, indicating excellent utilization of carbon-containing starting materials. Solvent usage is minimized to 2-3 L per kg of product, representing a 60-70% reduction compared to traditional methods. These metrics collectively demonstrate the substantial environmental benefits of the one-pot approach.

The implementation of green chemistry innovations in the synthesis of 2-bromo-1-o-tolyl-propan-1-one represents a significant advancement in sustainable organic synthesis. The water-based H₂O₂/HBr system provides an environmentally benign alternative to traditional bromination methods, while recyclable solvent systems enable resource conservation and waste reduction. One-pot multicomponent reactions offer exceptional improvements in atom economy and process efficiency, creating a comprehensive approach to green chemistry that addresses both environmental and economic concerns.

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Dates

Last modified: 08-15-2023

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